molecular formula C9H7F2IO2 B12971911 Ethyl 2,6-difluoro-4-iodobenzoate

Ethyl 2,6-difluoro-4-iodobenzoate

Katalognummer: B12971911
Molekulargewicht: 312.05 g/mol
InChI-Schlüssel: RGROTJILSKBBKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,6-difluoro-4-iodobenzoate: is an organic compound with the molecular formula C9H7F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: One common method to synthesize ethyl 2,6-difluoro-4-iodobenzoate involves the Suzuki-Miyaura coupling reaction.

    Difluoromethylation: Another method involves the difluoromethylation of a suitable precursor.

Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of ethyl 2,6-difluoro-4-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom serves as a good leaving group in substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Eigenschaften

Molekularformel

C9H7F2IO2

Molekulargewicht

312.05 g/mol

IUPAC-Name

ethyl 2,6-difluoro-4-iodobenzoate

InChI

InChI=1S/C9H7F2IO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3

InChI-Schlüssel

RGROTJILSKBBKW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C(C=C1F)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.